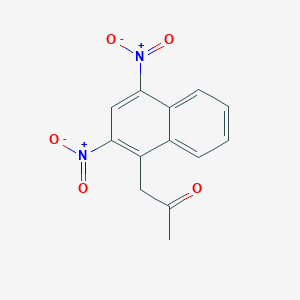![molecular formula C19H13Cl6N3 B14266214 2-[4-(1-Phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 138738-18-8](/img/no-structure.png)
2-[4-(1-Phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1-Phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a phenylethyl group and two trichloromethyl groups attached to the triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of 4-(1-Phenylethyl)aniline with trichloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the chloroformate, followed by the elimination of hydrogen chloride and the formation of the triazine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reactant concentrations. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-[4-(1-Phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trichloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazines with various functional groups.
科学研究应用
2-[4-(1-Phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-[4-(1-Phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A simpler triazine derivative with three trichloromethyl groups.
2-[4-(1-Phenylethyl)phenyl]-1,3,5-triazine: A similar compound lacking the trichloromethyl groups.
4,6-Dichloro-2-phenyl-1,3,5-triazine: Another triazine derivative with different substituents.
Uniqueness
2-[4-(1-Phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to the presence of both phenylethyl and trichloromethyl groups, which impart distinct chemical and physical properties
属性
| 138738-18-8 | |
分子式 |
C19H13Cl6N3 |
分子量 |
496.0 g/mol |
IUPAC 名称 |
2-[4-(1-phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C19H13Cl6N3/c1-11(12-5-3-2-4-6-12)13-7-9-14(10-8-13)15-26-16(18(20,21)22)28-17(27-15)19(23,24)25/h2-11H,1H3 |
InChI 键 |
LFMJMMLDPWGXTR-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14266149.png)
![3-(Anilinomethylidene)[1,1'-biphenyl]-2(3H)-one](/img/structure/B14266158.png)

![(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14266181.png)
![Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]-](/img/structure/B14266195.png)
